

The Solubility Profile of 5-Hydroxynicotinic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxynicotinic acid

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This technical guide provides a comprehensive overview of the solubility characteristics of **5-Hydroxynicotinic acid**, a key intermediate in various chemical and pharmaceutical applications.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biochemical pathways and experimental workflows.

Quantitative Solubility Data

Quantitative solubility data for **5-Hydroxynicotinic acid** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, studies on the family of hydroxynicotinic acids (HNAs) provide valuable insights into its relative solubility.

A study on the crystallization and solubility of HNA isomers systematically investigated their behavior in water and ethanol. The solubility trends were determined over a temperature range of 288 to 333 K using the gravimetric method. In water at 293 ± 2 K, the solubility trend observed was: 4-HNA \gg 2-HNA $>$ 5-HNA \approx 6-HNA. A similar trend was noted in ethanol, with slight differences: 2-HNA \approx 4-HNA $>$ 5-HNA $>$ 6-HNA. These findings indicate that **5-Hydroxynicotinic acid** is among the less soluble isomers in both water and ethanol.

For context, the solubility of the parent compound, nicotinic acid, has been determined in a variety of solvents, with the following trend: dimethyl sulfoxide (DMSO) \gg ethanol $>$ water $>$

acetone > diethyl ether > acetonitrile.[3] This suggests that polar, hydrogen-bond-accepting solvents like DMSO are likely to be effective for dissolving **5-Hydroxynicotinic acid** as well.

Table 1: Qualitative and Comparative Solubility of **5-Hydroxynicotinic Acid**

Solvent	Temperature (K)	Solubility (Qualitative)	Reference
Water	293 ± 2	Lower than 2-HNA and 4-HNA; similar to 6-HNA	
Ethanol	293 ± 2	Lower than 2-HNA and 4-HNA	

Note: This table reflects the current limited availability of specific quantitative data for **5-Hydroxynicotinic acid**.

The pH of the aqueous medium has a significant effect on the crystallization and, by extension, the solubility of hydroxynicotinic acid isomers.[4][5][6] While specific solubility-pH profiles are not readily available, it is understood that the solubility of ionizable compounds like **5-Hydroxynicotinic acid** is pH-dependent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a solid compound like **5-Hydroxynicotinic acid**.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

- **5-Hydroxynicotinic acid** (solid)
- Solvent of interest (e.g., water, ethanol, buffer of specific pH)
- Glass vials or flasks with tight-fitting caps
- Orbital shaker or thermomixer with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **5-Hydroxynicotinic acid** to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
- **Equilibration:** Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.^[8] The agitation speed should be vigorous enough to keep the solid suspended.
- **Phase Separation:** After equilibration, cease agitation and allow the solid particles to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter.^{[7][8]} It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
- **Sample Preparation for Analysis:** Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λ_{max} of **5-Hydroxynicotinic acid** or HPLC with a suitable detector) to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the mass of solute dissolved in a known mass of solvent.

Materials:

- **5-Hydroxynicotinic acid** (solid)
- Solvent of interest
- Conical flask or beaker
- Stirring apparatus (e.g., magnetic stirrer)
- Filtration apparatus
- Evaporating dish
- Analytical balance
- Oven with temperature control

Procedure:

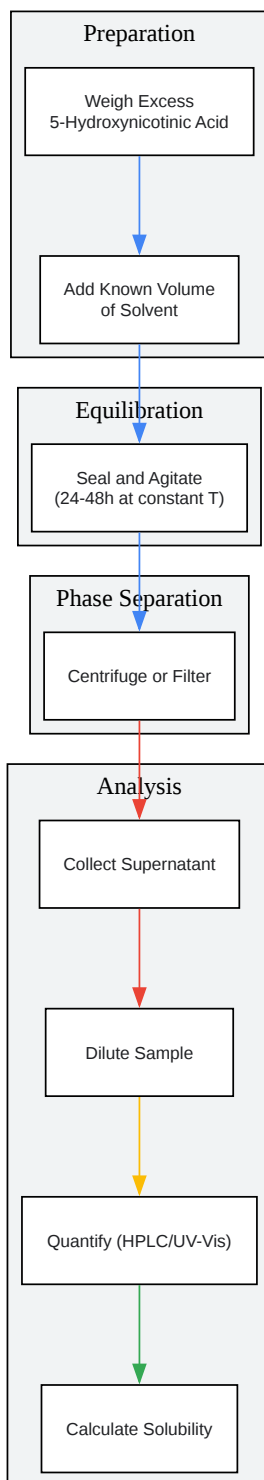
- Preparation of Saturated Solution: Prepare a saturated solution of **5-Hydroxynicotinic acid** in the chosen solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached, as confirmed by the presence of undissolved solid.[\[12\]](#)[\[13\]](#)
- Filtration: Filter the saturated solution to remove any undissolved solid.

- **Weighing the Saturated Solution:** Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.[\[12\]](#)[\[13\]](#)
- **Evaporation of Solvent:** Carefully evaporate the solvent from the evaporating dish by heating it in an oven at a temperature below the decomposition point of **5-Hydroxynicotinic acid**.
[\[12\]](#)[\[13\]](#)
- **Drying and Weighing the Solute:** Once the solvent is completely evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.
- **Calculation:**
 - $\text{Mass of the solvent} = (\text{Mass of dish} + \text{solution}) - (\text{Mass of dish} + \text{dry solute})$
 - $\text{Mass of the solute} = (\text{Mass of dish} + \text{dry solute}) - (\text{Mass of empty dish})$
 - Solubility is expressed as the mass of solute per mass of solvent (e.g., g solute / 100 g solvent).

Visualizing Experimental and Biochemical Contexts

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the shake-flask method followed by analytical quantification.



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Workflow for Shake-Flask Solubility Determination.

Metabolic Context of 5-Hydroxynicotinic Acid

5-Hydroxynicotinic acid is an intermediate in the bacterial degradation pathway of nicotinic acid (niacin). The following diagram outlines its position in this metabolic process.



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Bacterial Degradation Pathway of Nicotinic Acid.

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